molecular formula C8H11N5S B11818975 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11818975
M. Wt: 209.27 g/mol
InChI Key: VBKWPPVKYQBCCF-UHFFFAOYSA-N
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Description

5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds with such structures are known for their diverse pharmacological and industrial applications. The presence of pyrazole and triazole rings in the molecule contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-3-thiol
  • 4-methyl-1,2,4-triazole-3-thiol
  • 1-ethyl-1H-pyrazole-4-methyl-1,2,4-triazole

Uniqueness

5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of pyrazole and triazole rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities compared to other similar compounds. The presence of both nitrogen and sulfur atoms enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

3-(1-ethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H11N5S/c1-3-13-5-4-6(11-13)7-9-10-8(14)12(7)2/h4-5H,3H2,1-2H3,(H,10,14)

InChI Key

VBKWPPVKYQBCCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NNC(=S)N2C

Origin of Product

United States

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